2,3-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol
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Overview
Description
2,3-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of methoxy groups at the 2 and 3 positions of the benzene ring, a trifluoromethyl group at the alpha position, and a hydroxyl group attached to the benzyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol typically involves the introduction of the trifluoromethyl group and the methoxy groups onto the benzene ring, followed by the formation of the benzyl alcohol. One common method involves the trifluoromethylation of a suitable precursor, such as 2,3-dimethoxybenzaldehyde, using reagents like trifluoromethyl iodide (CF3I) in the presence of a base. The resulting intermediate can then be reduced to the corresponding benzyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy groups and the trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to replace the methoxy or trifluoromethyl groups.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxy-alpha-(trifluoromethyl)benzaldehyde or 2,3-dimethoxy-alpha-(trifluoromethyl)acetophenone.
Reduction: Formation of 2,3-dimethoxy-alpha-(trifluoromethyl)toluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzyl Alcohol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2,3-Dimethoxy-alpha-(methyl)benzyl Alcohol: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
2,3-Dimethoxy-alpha-(chloromethyl)benzyl Alcohol: Contains a chloromethyl group, which can undergo different substitution reactions compared to the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2,3-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11F3O3 |
---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
1-(2,3-dimethoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H11F3O3/c1-15-7-5-3-4-6(8(7)16-2)9(14)10(11,12)13/h3-5,9,14H,1-2H3 |
InChI Key |
CIBJLXFUDOZNOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C(F)(F)F)O |
Origin of Product |
United States |
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